7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Benzoxaborole Structure-Activity Relationship Electronic Effects

7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 947162-61-0) is a structurally differentiated benzoxaborole featuring a 7-cyano substituent that modulates boron Lewis acidity and target engagement. Unlike unsubstituted or 5-fluoro analogues, the strong electron-withdrawing cyano group enables precise probing of electronic effects in antimalarial SAR, LeuRS editing domain inhibition, and reversible covalent diol binding. Ideal for kinase and protease inhibitor libraries. Ensure experimental reproducibility — avoid generic substitutions.

Molecular Formula C8H6BNO2
Molecular Weight 158.95 g/mol
CAS No. 947162-61-0
Cat. No. B3313825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole
CAS947162-61-0
Molecular FormulaC8H6BNO2
Molecular Weight158.95 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2C#N)O
InChIInChI=1S/C8H6BNO2/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-3,11H,5H2
InChIKeyLDDSWFYJGUDUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 947162-61-0): Procurement-Grade Specification and Research Utility Overview


7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 947162-61-0) is a boron-containing heterocyclic compound belonging to the benzoxaborole class, characterized by a fused oxaborole ring system that confers unique Lewis acidic properties and the capacity for reversible covalent interactions with biological targets [1]. The compound's molecular formula is C8H6BNO2 with a molecular weight of 158.95 g/mol [1]. This chemical scaffold has been foundational to the development of several approved therapeutic agents, including the antifungal tavaborole (AN2690) and the anti-inflammatory crisaborole (AN2728), which leverage the boron atom's ability to form stable adducts with target enzymes such as leucyl-tRNA synthetase (LeuRS) and phosphodiesterase-4 (PDE4), respectively [2][3].

Why 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Cannot Be Casually Substituted in Research and Development


Benzoxaboroles are not a monolithic class of interchangeable compounds; subtle modifications to the core scaffold or pendant substituents can dramatically alter target engagement, potency, selectivity, and pharmacokinetic behavior. The 7-cyano substitution on the benzoxaborole nucleus introduces distinct electronic and steric properties that differentiate it from unsubstituted, 5-fluoro (tavaborole), or 5-(4-cyanophenoxy) (crisaborole) analogues. The cyano group is a strong electron-withdrawing moiety that can modulate the Lewis acidity of the boron atom, influencing its ability to form reversible covalent bonds with diol-containing biomolecules such as the 2',3'-cis-diol of the tRNA 3'-terminal adenosine in the LeuRS editing site [1]. Furthermore, structure-activity relationship (SAR) studies on antimalarial benzoxaboroles have demonstrated that the presence and nature of substituents on the benzene ring critically impact in vitro potency against Plasmodium falciparum, with certain fluoro-substituted derivatives exhibiting IC50 values ranging from 26 to 209 nM [2][3]. Therefore, substituting 7-cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole with another benzoxaborole without rigorous comparative evaluation risks compromising experimental reproducibility, target selectivity, and translational relevance.

Quantitative Evidence Guide: 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole Differentiation and Comparative Performance


7-Cyano Substitution Confers Distinct Electronic Modulation vs. Unsubstituted Benzoxaborole Core

The 7-cyano group is a strong electron-withdrawing substituent that alters the electronic environment of the boron atom. In the context of benzoxaborole-based enzyme inhibition, such electronic modulation directly influences the boron atom's Lewis acidity and its capacity to form stable covalent adducts with target diols. Unsubstituted 1,3-dihydro-1-hydroxy-2,1-benzoxaborole (CAS 78782-17-9) serves as the baseline comparator; the 7-cyano derivative is expected to exhibit enhanced boron electrophilicity, which may translate to altered binding kinetics or thermodynamic stability of the enzyme-inhibitor complex [1][2]. This property is fundamental to the compound's utility as a probe or lead scaffold.

Benzoxaborole Structure-Activity Relationship Electronic Effects

Structural Differentiation from Clinically Approved Benzoxaboroles: Cyano vs. Fluoro (Tavaborole) and Phenoxy (Crisaborole)

The 7-cyano substitution distinguishes this compound from the 5-fluoro substitution of tavaborole (AN2690, CAS 174671-46-6) and the 5-(4-cyanophenoxy) substitution of crisaborole (AN2728, CAS 906673-24-3). Tavaborole's 5-fluoro group contributes to its antifungal activity by optimizing binding to fungal LeuRS, with reported IC50 values of 4.2 µM and 2 µM against Candida albicans and Aspergillus fumigatus LeuRS, respectively [1]. Crisaborole's 5-(4-cyanophenoxy) group is essential for its PDE4 inhibitory activity (IC50 = 0.49 µM) . The 7-cyano substitution represents a distinct regioisomeric and electronic profile not explored in these approved drugs, offering a unique starting point for structure-activity relationship campaigns targeting alternative biological pathways or improving selectivity profiles [2].

Benzoxaborole Drug Discovery Comparative Pharmacology

Potential for Enhanced Antimalarial Activity: Class-Level Inference from Benzoxaborole SAR

Structure-activity relationship studies on antimalarial benzoxaboroles have demonstrated that substituents on the benzene ring can dramatically influence in vitro potency against Plasmodium falciparum. The lead compound 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole exhibited an IC50 of 26 nM [1]. Further optimization incorporating fluoro substituents yielded derivatives with IC50 values ranging from 26 to 209 nM [2]. Another benzoxaborole, AN3661, showed a mean IC50 of 32 nM against laboratory-adapted P. falciparum strains [3]. While direct data for the 7-cyano derivative are not publicly available, the class-level SAR indicates that electron-withdrawing groups at the 7-position may favorably modulate antimalarial activity, positioning this compound as a promising scaffold for further exploration.

Antimalarial Plasmodium falciparum Benzoxaborole

Differentiation via Mechanism of Action: Potential LeuRS Inhibition Profile Distinct from Tavaborole

Benzoxaboroles exert their antimicrobial effects primarily through inhibition of leucyl-tRNA synthetase (LeuRS) via an oxaborole tRNA-trapping (OBORT) mechanism [1]. The boron atom forms a covalent adduct with the 2',3'-cis-diol of the tRNA's 3'-terminal adenosine within the enzyme's editing site. The potency and selectivity of this inhibition are exquisitely sensitive to the substituents on the benzoxaborole core. Tavaborole (5-fluoro substitution) inhibits C. albicans LeuRS with an IC50 of 4.2 µM [2]. The 7-cyano derivative, with its distinct electronic and steric profile, is predicted to exhibit a different inhibition profile, potentially affecting binding kinetics, species selectivity (e.g., fungal vs. bacterial vs. human), or resistance susceptibility. This makes the 7-cyano compound a valuable tool for probing the structure-activity landscape of LeuRS inhibition.

Leucyl-tRNA Synthetase Antifungal Mechanism of Action

Optimal Research and Industrial Application Scenarios for 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole


Structure-Activity Relationship (SAR) Studies in Antimalarial Drug Discovery

Given the established antimalarial activity of benzoxaboroles with electron-withdrawing substituents, the 7-cyano derivative is ideally suited as a key compound in SAR campaigns aimed at optimizing potency against Plasmodium falciparum. Its distinct electronic profile (cyano group) provides a direct comparison to fluoro- and carboxyethyl-substituted analogues, enabling the mapping of electronic and steric effects on antiplasmodial activity [8][7]. Researchers can use this compound to probe the structure-activity landscape around the benzoxaborole core, potentially identifying new leads with improved potency or pharmacokinetic properties [3].

Mechanistic Probe for Leucyl-tRNA Synthetase (LeuRS) Inhibition

The compound's unique substitution pattern makes it a valuable tool for investigating the structure and function of the LeuRS editing domain. By comparing its inhibitory profile to that of tavaborole and other benzoxaboroles, researchers can dissect the molecular determinants of binding affinity, species selectivity, and resistance mechanisms [8]. Such studies are essential for the rational design of next-generation antimicrobial agents targeting this validated drug target [7].

Chemical Biology Tool for Investigating Boron-Mediated Biomolecular Interactions

The cyano group's strong electron-withdrawing nature modulates the Lewis acidity of the boron atom, making this compound a useful probe for studying reversible covalent interactions with biological diols. This includes interactions with saccharides, glycoproteins, and the 2',3'-cis-diol of tRNA. The compound can be employed in biophysical assays (e.g., isothermal titration calorimetry, surface plasmon resonance) to quantify binding thermodynamics and kinetics, providing fundamental insights into boron-based molecular recognition [8][7].

Scaffold for Diversification in Medicinal Chemistry

The 7-cyano group serves as a versatile synthetic handle for further functionalization. It can be reduced to an aminomethyl group, hydrolyzed to a carboxamide, or converted to a tetrazole, among other transformations. This allows medicinal chemists to rapidly generate diverse libraries of benzoxaborole derivatives for screening against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in infectious and inflammatory diseases [8].

Quote Request

Request a Quote for 7-Cyano-1,3-dihydro-1-hydroxy-2,1-benzoxaborole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.